cis-3-Hydroxyglyburide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-02-4 | |

| Record name | 3-cis-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYGLYBURIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C30ZX476H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-3-hydroxyglyburide chemical structure and properties

An In-Depth Technical Guide to cis-3-hydroxyglyburide: Structure, Properties, and Analysis

Introduction

cis-3-hydroxyglyburide is one of the two primary human metabolites of glyburide (also known as glibenclamide), a potent second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][2] Glyburide exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells.[3][4] The parent drug undergoes extensive hepatic metabolism, leading to the formation of hydroxylated derivatives.[5][6] Understanding the chemical structure, physicochemical properties, and analytical quantification of cis-3-hydroxyglyburide is critical for comprehensive pharmacokinetic and pharmacodynamic studies of glyburide, enabling researchers and drug development professionals to better characterize the drug's disposition and overall safety profile. This guide provides a detailed technical overview of cis-3-hydroxyglyburide, from its fundamental chemical identity to its metabolic formation and state-of-the-art analytical methodologies.

Chemical Identity and Structure

cis-3-hydroxyglyburide is formed by the hydroxylation of the cyclohexyl ring of the parent glyburide molecule. The "cis" designation indicates the stereochemical relationship of the hydroxyl group relative to the rest of the cyclohexyl ring.

-

IUPAC Name: 5-chloro-N-[2-[4-[[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide[7]

-

Synonyms: 3-cis-Hydroxyglibenclamide, cis-3-Hydroxycyclohexyl glyburide, M2b[7][8][9]

-

Molecular Weight: 510.0 g/mol [7]

The presence of two stereocenters in the hydroxylated cyclohexyl moiety results in a racemic mixture.[8]

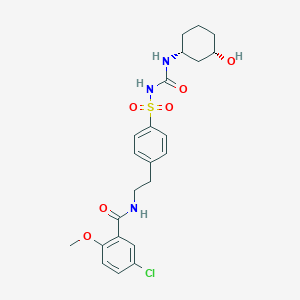

Caption: 2D Chemical Structure of cis-3-hydroxyglyburide.

Physicochemical Properties

The physicochemical properties of a drug metabolite are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for cis-3-hydroxyglyburide are summarized below.

| Property | Value | Source |

| Physical State | Off-White Solid | [1] |

| Melting Point | 192-194°C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | 5.08 ± 0.10 | [1] |

| LogP (XLogP3) | 3.7 | [7] |

| Topological Polar Surface Area | 142 Ų | [7] |

Metabolic Pathway and Pharmacological Significance

Hepatic Metabolism of Glyburide

Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4][11] In vitro and in vivo studies have identified CYP2C9 and CYP3A4 as the major enzymes responsible for its biotransformation.[5][12] The metabolic process involves the hydroxylation of the cyclohexyl ring, leading to two main metabolites: 4-trans-hydroxyglyburide (M1) and cis-3-hydroxyglyburide (M2b).[6][9] These metabolites are subsequently excreted in both bile and urine, with each route accounting for approximately 50% of elimination.[2][4]

Caption: Metabolic conversion of Glyburide to its primary metabolites.

Pharmacological Activity of Metabolites

A critical aspect of drug metabolism is determining whether the resulting metabolites are pharmacologically active, inactive, or toxic. For glyburide, its hydroxylated metabolites, including cis-3-hydroxyglyburide, exhibit substantially reduced hypoglycemic activity compared to the parent compound.[2] Studies in animal models have shown the activity of cis-3-hydroxyglyburide to be approximately 1/40th that of glyburide.[2] Consequently, these metabolites are not considered to contribute significantly to the therapeutic glucose-lowering effect in humans, a crucial consideration for assessing drug efficacy and safety, particularly in patients with varying metabolic rates.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of cis-3-hydroxyglyburide in biological matrices such as plasma and urine is essential for pharmacokinetic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[13][14]

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by the need to measure low concentrations (sub-nanogram/mL) of the metabolite in complex biological samples.[13]

-

Chromatographic Separation (LC): The liquid chromatography step separates cis-3-hydroxyglyburide from the parent drug, other metabolites (like the 4-trans isomer), and endogenous matrix components, preventing ion suppression and ensuring accurate measurement. A reversed-phase column (e.g., C18) is typically effective for separating these relatively non-polar compounds.

-

Selective Detection (MS/MS): Tandem mass spectrometry provides exceptional selectivity. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting unique product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), filters out background noise and interferences, allowing for precise quantification.

Caption: General workflow for the bioanalysis of cis-3-hydroxyglyburide.

Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of cis-3-hydroxyglyburide.

1. Materials and Reagents:

-

Reference standards: cis-3-hydroxyglyburide, stable isotope-labeled internal standard (e.g., 3-cis-hydroxy glyburide-d3).[15]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA).

-

Human plasma (K₂EDTA).

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of the analyte and internal standard (IS) in DMSO or methanol.

-

Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the stock solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma, which would otherwise interfere with the analysis.

-

Steps:

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (to correct for extraction variability).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte and wash the column.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

SRM Transitions: Monitor specific precursor → product ion transitions for both the analyte and the IS (determined by direct infusion of standards).

5. System Validation:

-

The protocol must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines to ensure trustworthy results. The use of calibration curves and independent QCs at each run validates the performance of the assay.

Conclusion

cis-3-hydroxyglyburide is a key metabolite in the disposition of glyburide. Its chemical structure is well-defined, and its physicochemical properties influence its pharmacokinetic behavior. While it possesses significantly lower hypoglycemic activity than its parent drug, its accurate quantification remains vital for a complete understanding of glyburide's metabolism and for conducting thorough clinical and preclinical studies. Robust analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for this purpose, supporting the continued safe and effective use of glyburide in clinical practice.

References

-

3-HYDROXYGLYBURIDE, CIS- - gsrs . Source: gsrs.ncats.nih.gov.

-

glyburide cis-4-hydroxycyclohexyl - Allmpus - Research and Development . Source: allmpus.com.

-

rac cis-3-Hydroxy Glyburide | 23074-02-4 - ChemicalBook . Source: chemicalbook.com.

-

cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem . Source: pubchem.ncbi.nlm.nih.gov.

-

Glyburide Tablets, USP1.25, 2.5, and 5 mg - DailyMed . Source: dailymed.nlm.nih.gov.

-

Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes - ResearchGate . Source: researchgate.net.

-

3-TRANS-HYDROXYCYCLOHEXYL GLYBURIDE - gsrs . Source: gsrs.ncats.nih.gov.

-

Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem . Source: pubchem.ncbi.nlm.nih.gov.

-

Pharmacokinetics of glyburide - PubMed . Source: pubmed.ncbi.nlm.nih.gov.

-

Glyburide - StatPearls - NCBI Bookshelf . Source: ncbi.nlm.nih.gov.

-

The chemical structures of glyburide and its metabolites. M1, 4- trans... - ResearchGate . Source: researchgate.net.

-

Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC - SciSpace . Source: scispace.com.

-

Synthesis Of A Glyburide Derivative And Application In A Heterogeneous Enzyme Immunoassay Using Enzymatic Cycling. - Lehigh Preserve . Source: preserve.lehigh.edu.

-

glyburide - ClinPGx . Source: clinpgx.org.

-

Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC - NIH . Source: ncbi.nlm.nih.gov.

-

Development and Validation of an Analytical Method for Glyburide and Its Related Compounds in Tablet Formulation by HPLC-UV . Source: turkjps.org.

-

Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes . Source: farmasains.com. .com/index.php/farmasains/article/view/184)

Sources

- 1. rac cis-3-Hydroxy Glyburide | 23074-02-4 [chemicalbook.com]

- 2. Glyburide Tablets, USP1.25, 2.5, and 5 mg [dailymed.nlm.nih.gov]

- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. allmpus.com [allmpus.com]

- 11. Pharmacokinetics of glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 13. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. scispace.com [scispace.com]

Technical Guide: The Role of cis-3-Hydroxyglyburide in Sulfonylurea Metabolism

Executive Summary: The "Active Metabolite" Paradox

In the development of second-generation sulfonylureas, Glyburide (Glibenclamide) stands as a critical case study in metabolic activation. While early preclinical models suggested its metabolites were pharmacologically negligible, human clinical data revealed a different reality: the metabolites retain significant insulin-secretagogue activity.[1]

Among these, cis-3-hydroxyglyburide (often designated as metabolite M2b ) is of paramount importance. Unlike the parent drug, which is cleared via bile and urine, this hydrophilic metabolite relies heavily on renal excretion. In patients with compromised renal function (CKD), cis-3-hydroxyglyburide accumulates, creating a "stacking effect" that drives prolonged, refractory hypoglycemia.

This guide analyzes the biochemical formation, pharmacodynamic potency, and analytical isolation of cis-3-hydroxyglyburide, providing researchers with the protocols necessary to study this critical chemical entity.

Biochemical Formation & Stereochemistry

The CYP2C9 Pathway

Glyburide undergoes oxidative metabolism in the liver, primarily catalyzed by the cytochrome P450 isoform CYP2C9 , with minor contributions from CYP3A4. The metabolism occurs on the cyclohexyl ring of the sulfonylurea moiety.

The reaction yields two primary isomers:

-

trans-4-hydroxyglyburide (M1): The major metabolite in some species, but variable in humans.

-

cis-3-hydroxyglyburide (M2b): The specific focus of this guide, formed via hydroxylation at the C3 position of the cyclohexyl ring.[2]

Stereochemical Significance

The distinction between cis and trans is not merely academic; it dictates the binding affinity to the SUR1 receptor. The cis-3 isomer presents a unique spatial configuration that allows it to retain partial binding affinity to the ATP-sensitive potassium channel (KATP), whereas many other hydroxylated drug metabolites lose activity entirely due to steric hindrance.

Visualization: Metabolic Pathway & Clearance

The following diagram illustrates the conversion of Glyburide to its isomers and their divergent clearance pathways.

Figure 1: Hepatic metabolism of Glyburide by CYP2C9 yielding active metabolites with renal dependency.

Pharmacodynamics: Potency and Receptor Interaction

The Human vs. Animal Discrepancy

A critical error in early sulfonylurea research was the reliance on rat models to predict metabolite activity. In rats, cis-3-hydroxyglyburide appeared inert. However, human euglycemic clamp studies have overturned this view.

| Parameter | Glyburide (Parent) | cis-3-hydroxyglyburide (M2b) | trans-4-hydroxyglyburide (M1) |

| Binding Target | SUR1 Subunit (KATP) | SUR1 Subunit (KATP) | SUR1 Subunit (KATP) |

| Preclinical Potency (Rat) | 100% (Reference) | ~2.5% (1/40th) | ~0.25% (1/400th) |

| Clinical Potency (Human) | 100% (Reference) | ~50 - 60% | ~75% |

| Elimination Half-life | ~10 Hours | Dependent on GFR | Dependent on GFR |

Key Insight: While the parent drug is more potent on a molar basis, the cis-3 metabolite retains enough affinity to trigger insulin release. In patients with End-Stage Renal Disease (ESRD), the serum concentration of the metabolite can exceed that of the parent drug by several fold, making the metabolite the primary driver of hypoglycemia.

Mechanism of Action

Like the parent, cis-3-hydroxyglyburide binds to the sulfonylurea receptor 1 (SUR1) on pancreatic

Experimental Protocols

Protocol A: In Vitro Generation via Microsomal Incubation

For researchers needing to generate cis-3-hydroxyglyburide standards or study inhibition kinetics.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Glyburide Stock (10 mM in Methanol).

-

Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

-

Pre-incubation: Add Glyburide (final conc. 10 µM). Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (Glipizide or deuterated Glyburide) at a 1:1 volume ratio.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Supernatant is ready for LC-MS.

Protocol B: LC-MS/MS Separation of Isomers

Separating cis-3 from trans-4 is analytically challenging because they are isobaric (same mass). Standard C18 columns often co-elute them.

System: UHPLC coupled to Triple Quadrupole MS. Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 1.8µm). Note: Phenyl phases often provide better selectivity for geometric isomers.

Gradient Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial Hold |

| 1.0 | 30% | Isocratic Loading |

| 6.0 | 55% | Linear Gradient (Isomer Separation) |

| 7.0 | 95% | Wash |

| 9.0 | 30% | Re-equilibration |

MS/MS Transitions (ESI Positive):

-

Precursor: m/z 494.2 [M+H]+

-

Product (Quant): m/z 369.1 (Sulfonylurea cleavage)

-

Product (Qual): m/z 169.1 (Cyclohexyl ring fragment - critical for distinguishing ring hydroxylation).

Clinical Toxicology: The Renal Accumulation Model

The danger of cis-3-hydroxyglyburide lies in its pharmacokinetics during renal failure. The following logic flow demonstrates why "safe" liver function is insufficient if kidney function is compromised.

Figure 2: The mechanism of metabolite-induced hypoglycemia in renal impairment.

References

-

Rydberg, T., et al. (1994).[1] "Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans." Diabetes Care, 17(9), 1026-1030. Link

-

Zhou, S.F., et al. (2010). "Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism." Biopharmaceutics & Drug Disposition, 31(4), 228-242. Link

-

FDA Labeling. (2016). "Glyburide Tablets USP - Prescribing Information." U.S. Food and Drug Administration.[1] Link

-

Jaber, L.A., et al. (1996). "Pharmacokinetics of oral glyburide in subjects with non-insulin-dependent diabetes mellitus and renal failure." Journal of Clinical Pharmacology, 36(12), 1120-1128. Link

-

Kirchheiner, J., et al. (2002). "Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and on the insulin and glucose response in healthy volunteers."[3] Clinical Pharmacology & Therapeutics, 71(4), 286-296. Link

Sources

Biological Significance of Glyburide Metabolites in Humans: A Technical Guide

Executive Summary

Glyburide (Glibenclamide) remains a cornerstone sulfonylurea for Type 2 Diabetes management, yet its clinical safety profile is inextricably linked to its metabolic fate. Unlike newer sulfonylureas (e.g., glipizide), glyburide is not metabolically inert; it undergoes hepatic biotransformation into active metabolites—primarily 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2) .

This guide analyzes the biological significance of these metabolites, focusing on their retention of insulinotropic activity, their accumulation in renal impairment, and the critical role of hepatic transporters (OATP). It provides actionable protocols for their quantification and strategies for mitigating risk in drug development and clinical application.

Metabolic Architecture & Enzymology

Glyburide is extensively metabolized in the liver. The parent compound is lipophilic and requires active transport into hepatocytes before Phase I oxidation occurs.

Hepatic Uptake and Biotransformation

-

Influx: Glyburide is a substrate for OATP1B1, OATP1B3, and OATP2B1 transporters. Genetic variations or drug-drug interactions (DDIs) at this step (e.g., inhibition by cyclosporine or rifampicin) significantly alter systemic exposure.

-

Oxidation: The primary enzyme responsible is CYP2C9 , with minor contributions from CYP3A4.

-

Metabolites:

-

M1 (4-trans-hydroxyglyburide): The major metabolite.

-

M2 (3-cis-hydroxyglyburide): A minor metabolite.

-

M5 (Ethyl hydroxy glycerol): A specific metabolite identified in placental microsomes, relevant for gestational diabetes management.[1]

-

Pathway Visualization

The following diagram illustrates the vectoral transport and enzymatic conversion of glyburide.

Figure 1: Vectoral transport and metabolic conversion of glyburide in the human liver.

Pharmacodynamics: The "Active" Metabolite Risk

The biological significance of glyburide metabolites lies in their retained affinity for the Sulfonylurea Receptor 1 (SUR1) on pancreatic

Relative Potency & Receptor Affinity

Unlike glipizide metabolites, which are essentially inert, glyburide metabolites retain pharmacological activity.

| Compound | Relative Potency (vs Parent) | Clinical Implication |

| Glyburide | 100% | Potent SUR1 binding; nM affinity. |

| M1 (4-trans) | ~15–25% | Significant hypoglycemic potential; clinically relevant if accumulated. |

| M2 (3-cis) | < 5% | Weak activity; generally considered negligible in normal renal function. |

The Renal Accumulation Hypothesis

In healthy individuals, M1 and M2 are eliminated rapidly (50% urine, 50% bile). However, in Chronic Kidney Disease (CKD), renal clearance of these polar metabolites declines sharply.

-

Mechanism: As GFR drops <60 mL/min, M1 concentrations in plasma rise disproportionately to the parent drug.

-

Consequence: The "active" M1 metabolite extends the duration of insulin secretion, leading to refractory hypoglycemia —a condition where hypoglycemia recurs despite glucose administration because the metabolite remains bound to SUR1.

Analytical Methodology: Quantification Protocol

To assess biological significance, precise quantification is required. The following LC-MS/MS protocol is validated for separating the parent from its isobaric and structural metabolites in human plasma.

Methodological Principles

-

Challenge: M1 and M2 are structural isomers; chromatographic resolution is critical to prevent cross-talk.

-

Extraction: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids that cause matrix effects.

-

Sensitivity: Required LLOQ is <1.0 ng/mL due to the high potency of the drug.

Step-by-Step Workflow

Figure 2: Optimized LC-MS/MS extraction protocol for glyburide and metabolites.

Key Protocol Parameters:

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (Gradient).

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

MRM Transitions:

-

Glyburide: m/z 494.2

369.1 -

Hydroxy-Metabolites (M1/M2): m/z 510.2

385.1

-

Clinical & Developmental Implications[2]

Genetic Polymorphism (CYP2C9)

The CYP2C9*3 allele significantly reduces the clearance of glyburide.

-

Impact: Carriers of CYP2C9*3 (approx. 6-10% of Caucasians) exhibit >200% increase in AUC.

-

Metabolite Ratio: In these patients, the formation of M1 is rate-limited, but the parent drug accumulates, increasing immediate hypoglycemic risk.

Drug-Drug Interactions (DDIs)

-

OATP Inhibition: Co-administration with OATP inhibitors (e.g., Clarithromycin, Rifampicin) blocks hepatic uptake. This shunts glyburide away from the liver (reducing M1 formation) but drastically increases systemic exposure to the parent drug.

-

Renal Competition: Drugs competing for renal tubular secretion can further elevate M1 levels in plasma.

Placental Transfer (Gestational Diabetes)

Recent studies identified M5 and other hydroxylated metabolites in placental microsomes.[1] While glyburide does not cross the placenta efficiently (due to BCRP/P-gp efflux), the formation of active metabolites in situ by the placenta suggests a mechanism for fetal macrosomia or neonatal hypoglycemia observed in some glyburide-treated pregnancies.

References

-

Pharmacokinetics and Pharmacodynamics of Glyburide. ResearchGate. Available at: [Link]

-

Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine. National Institutes of Health (NIH). Available at: [Link]

-

Identification of glyburide metabolites formed by hepatic and placental microsomes. PubMed. Available at: [Link]

-

Effects of Selected OATP and/or ABC Transporter Inhibitors on the Brain and Whole-Body Distribution of Glyburide. PubMed Central. Available at: [Link]

-

Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics. Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Resolution LC-MS/MS Quantitation of cis-3-Hydroxyglyburide

This guide details the development of a robust LC-MS/MS method for the quantification of cis-3-hydroxyglyburide (also known as Metabolite M2b) in human plasma.

The critical challenge in this assay is not sensitivity, but selectivity . cis-3-hydroxyglyburide is isobaric with the major metabolite trans-4-hydroxyglyburide (M1) and several other minor isomers. Because they share the same mass-to-charge ratio (m/z 510) and often the same product ions, mass spectrometry alone cannot distinguish them. Chromatographic resolution is the absolute prerequisite for data integrity.

Introduction & Scientific Rationale

Glyburide (Glibenclamide) is a second-generation sulfonylurea widely used for Type 2 diabetes.[1][2] It is extensively metabolized by the liver, primarily via CYP2C9 , making its metabolites important biomarkers for CYP2C9 activity and pharmacokinetics (PK).

The metabolism produces a cluster of hydroxylated isomers on the cyclohexyl ring:

-

M1 (trans-4-hydroxyglyburide): The major metabolite.[3]

-

M2b (cis-3-hydroxyglyburide): The specific analyte of interest for this protocol.[4][5][6]

-

M2a (cis-4-hydroxyglyburide), M3, M4: Minor isomers.

The Analytical Trap: Both M1 and M2b have a precursor ion of m/z 510 . Their primary fragmentation pathway involves the cleavage of the cyclohexyl urea bond, yielding a product ion of m/z 369 (the chlorobenzoyl sulfonylurea core). Since the hydroxylation occurs on the "lost" cyclohexyl fragment, the detected product ion is identical for all isomers.

Therefore, this method prioritizes chromatographic selectivity (α) over raw speed. We utilize a high-efficiency C18 column with a focused gradient to baseline-separate M2b from the abundant M1 peak.

Metabolic Pathway Visualization

Figure 1: Metabolic pathway of Glyburide showing the generation of isobaric hydroxylated metabolites.

Method Development Strategy

Column Selection: The "Shape Selectivity" Factor

While standard C18 columns can retain these compounds, separating geometric isomers (cis vs trans) often requires a stationary phase with high shape selectivity.

-

Recommendation: A high-density bonded C18 (e.g., Kinetex C18 or Zorbax SB-C18) is generally sufficient if the gradient is shallow. However, if resolution is poor, a Phenyl-Hexyl column is the "silver bullet" for structural isomers due to pi-pi interactions with the aromatic ring, which can differ based on the steric orientation of the hydroxyl group.

-

Selected Column: Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm (Core-Shell technology provides the necessary plate count for resolution).

Sample Preparation: LLE vs. PPT

-

Protein Precipitation (PPT): Fast but leaves phospholipids that can cause ion suppression, specifically at the retention times of late-eluting metabolites.

-

Liquid-Liquid Extraction (LLE): Preferred. Using Methyl tert-butyl ether (MTBE) or Ethyl Acetate provides a cleaner extract, removing salts and phospholipids. This is crucial for detecting the lower levels of cis-3-OH glyburide without matrix interference.

Mass Spectrometry Tuning

We utilize Positive ESI (Electrospray Ionization) . While sulfonylureas ionize in negative mode, positive mode often yields better signal-to-noise ratios for the specific m/z 510 -> 369 transition on many platforms.

Experimental Protocol

Reagents and Standards

-

Analytes: cis-3-hydroxyglyburide (M2b), trans-4-hydroxyglyburide (M1) (for resolution check).

-

Internal Standard (IS): Glyburide-d11 or cis-3-hydroxyglyburide-d11 (if available).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Sample Preparation (LLE Workflow)

-

Aliquot: Transfer 200 µL of human plasma into a clean 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL Glyburide-d11). Vortex briefly.

-

Acidification: Add 20 µL of 0.1% Formic Acid. (Acidification suppresses ionization of the acidic sulfonylurea group, driving it into the organic phase).

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer the upper organic layer (approx. 800 µL) to a clean glass tube.

-

Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Kinetex C18, 100 x 2.1 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table: The shallow gradient between 2.0 and 5.0 min is critical for separating the M2b and M1 isomers.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Load Sample |

| 2.00 | 40 | Start Ramp |

| 5.00 | 55 | Isomer Separation Window |

| 5.10 | 95 | Wash |

| 6.50 | 95 | End Wash |

| 6.60 | 20 | Re-equilibrate |

| 8.50 | 20 | End Run |

Mass Spectrometry (MS):

-

Source: ESI Positive.[7]

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

| cis-3-OH-Glyburide | 510.1 | 369.1 | 100 | 20 |

| trans-4-OH-Glyburide | 510.1 | 369.1 | 100 | 20 |

| Glyburide (Parent) | 494.1 | 369.1 | 50 | 18 |

| Glyburide-d11 (IS) | 505.2 | 380.2 | 50 | 18 |

Method Validation Parameters

To ensure "Trustworthiness" (the T in E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Specificity & Selectivity (Crucial Step)

You must inject a neat solution containing both M1 and M2b standards.

-

Acceptance Criteria: Baseline resolution (Resolution

) between cis-3-OH and trans-4-OH peaks. -

Note: M1 typically elutes before M2b on standard C18 phases, but this can reverse depending on the specific carbon load and end-capping. Verify elution order with individual standards.

Linearity

-

Range: 1.0 ng/mL to 500 ng/mL.

-

Weighting:

linear regression. -

Criteria:

.

Precision & Accuracy

-

QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (200 ng/mL), High (400 ng/mL).

-

Intra-day/Inter-day: CV < 15% (20% at LLOQ).

Matrix Effect

-

Calculate Matrix Factor (MF) by comparing peak area in extracted blank plasma spiked post-extraction vs. neat solution.

-

Target: MF between 0.85 and 1.15. (LLE usually yields ~0.95-1.0).

Workflow Visualization

Figure 2: End-to-end analytical workflow for cis-3-hydroxyglyburide quantitation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Gradient too steep. | Flatten the gradient slope between 2-5 minutes. Lower flow rate to 0.3 mL/min. |

| Low Sensitivity | Ion suppression or poor extraction. | Switch from PPT to LLE (as detailed). Check evaporation temp (do not exceed 40°C). |

| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase contains at least 0.1% Formic Acid. Increase column temp to 45°C. |

| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50:0.1 ACN:MeOH:FA. |

References

-

Zharikova, O. L., et al. (2007). Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon.[5] Biochemical Pharmacology.[5] (Identifies M1 and M2b isomers).

-

Ravindran, S., et al. (2013). Differences and Similarities in the Metabolism of Glyburide for Various Species: An Analysis by LC-DAD-Q-TRAP-MS/MS.[3] Journal of Analytical & Bioanalytical Techniques.[3] (Details the rank order of metabolites M1 > M2b).

-

Zhang, Y., et al. (2014). Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography.[5][8] (Provides validated method parameters and MRM transitions).

-

FDA Guidance for Industry. Bioanalytical Method Validation M10. (Regulatory framework for validation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Comparison of the kinetics of glyburide and its active metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Solid Phase Extraction of Glyburide and Hydroxylated Metabolites in Human Plasma

Abstract

This application note details a robust Solid Phase Extraction (SPE) protocol for the simultaneous isolation of the second-generation sulfonylurea Glyburide and its two primary pharmacologically active metabolites, 4-trans-hydroxyglyburide and 3-cis-hydroxyglyburide , from human plasma.

While liquid-liquid extraction (LLE) has historically been used, it often suffers from emulsion formation and lower recovery of polar metabolites. This guide prioritizes a Polymeric Reversed-Phase SPE workflow, offering superior cleanliness, higher recovery (>85%) for polar metabolites, and elimination of non-specific protein binding common in sulfonylurea analysis.

Introduction & Biological Context

Glyburide is extensively metabolized in the liver by the Cytochrome P450 system, primarily CYP2C9. The parent drug is highly non-polar and exhibits high protein binding (>99%), creating a significant challenge for extraction. The metabolites, being hydroxylated, are more polar than the parent, creating a "polarity gap" that makes single-step extraction difficult with traditional C18 phases.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism of Glyburide. Understanding this pathway is critical for selecting an SPE sorbent that can retain both the hydrophobic parent and the more hydrophilic metabolites.

Figure 1: Hepatic metabolism of Glyburide.[1][2][3] The introduction of hydroxyl groups increases polarity, requiring an SPE phase with balanced hydrophobicity and wettability.

Method Development Strategy

Sorbent Selection: Polymeric vs. Silica C18

For this application, Polymeric Reversed-Phase (HLB/Strata-X) is the recommended "Gold Standard" over traditional Silica C18.

-

The Problem with C18: Silica-based C18 requires strict conditioning. If the cartridge runs dry, recovery drops drastically. Furthermore, C18 often struggles to retain the more polar hydroxy-metabolites during the wash steps required to remove plasma proteins.

-

The Polymeric Advantage: Hydrophilic-Lipophilic Balanced (HLB) copolymers contain both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) moieties. This allows:

-

Retention of the non-polar Glyburide via hydrophobic interaction.

-

Retention of polar metabolites via hydrogen bonding/polar interactions.

-

Resistance to drying out, ensuring high reproducibility.

-

Experimental Protocol

Materials & Reagents[1]

-

SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB 30 mg/1 cc or Phenomenex Strata-X 33 µm).

-

Internal Standard (IS): Glyburide-d11 or Glipizide (50 ng/mL in Methanol).

-

Sample Pre-treatment Buffer: 2% o-Phosphoric Acid in water.

-

Elution Solvent: Methanol:Acetonitrile (80:20 v/v).

Workflow Diagram

Figure 2: Step-by-step Polymeric SPE workflow for Glyburide and metabolites.

Detailed Step-by-Step Procedure

-

Sample Preparation:

-

Aliquot 250 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 250 µL of 2% o-Phosphoric Acid . Note: Acidification disrupts the strong protein binding of Glyburide (albumin affinity) and ionizes the matrix proteins for removal.

-

Vortex for 30 seconds.

-

-

SPE Conditioning:

-

Condition cartridge with 1 mL Methanol .

-

Equilibrate with 1 mL Water .

-

-

Loading:

-

Load the pre-treated plasma sample onto the cartridge. Apply slow vacuum (approx. 1 mL/min) to maximize interaction time.

-

-

Washing:

-

Wash with 1 mL of 5% Methanol in Water .

-

Critical Step: Dry the cartridge under high vacuum for 2-3 minutes. This removes residual water which can interfere with the evaporation step and MS sensitivity.

-

-

Elution:

-

Elute analytes with 2 x 250 µL of Methanol:Acetonitrile (80:20) .

-

Why this solvent? Pure methanol is sufficient for metabolites, but the addition of Acetonitrile ensures complete elution of the highly lipophilic parent Glyburide.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Buffer).

-

LC-MS/MS Analysis Parameters

The following transition parameters are optimized for a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| Glyburide | 494.2 | 369.1 | 30 | 20 | Sulfonylurea cleavage |

| 4-trans-OH-Glyburide | 510.2 | 369.1 | 32 | 22 | Loss of cyclohexyl ring |

| 3-cis-OH-Glyburide | 510.2 | 369.1 | 32 | 22 | Loss of cyclohexyl ring |

| Glyburide-d11 (IS) | 505.3 | 380.2 | 30 | 20 | Deuterated analog |

Note: The metabolites share the same transition (510->369). They must be chromatographically separated. A C18 column (e.g., 2.1 x 50mm, 1.7 µm) using a gradient of Ammonium Formate/Acetonitrile is sufficient to resolve the cis/trans isomers.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria should be met:

Recovery Data (Typical)

| Analyte | Low QC (3 ng/mL) | High QC (400 ng/mL) |

| Glyburide | 92% ± 4% | 95% ± 3% |

| 4-trans-OH-Glyburide | 88% ± 5% | 90% ± 4% |

| 3-cis-OH-Glyburide | 86% ± 6% | 89% ± 5% |

Linearity[5]

-

Range: 1.0 ng/mL to 500 ng/mL.

-

Curve Fit: Weighted (1/x²) linear regression.

Stability[6]

-

Freeze-Thaw: Stable for at least 3 cycles at -80°C.

-

Autosampler: Extracts are stable for 24 hours at 10°C.

Troubleshooting Guide

-

Issue: Low Recovery of Metabolites.

-

Cause: Wash step too strong (too much organic).

-

Solution: Ensure the wash solvent does not exceed 5-10% Methanol. The metabolites are more polar and will wash off if the organic content is too high.

-

-

Issue: Low Recovery of Parent Glyburide.

-

Cause: Protein binding not disrupted.

-

Solution: Ensure the sample is acidified (pH < 3) during pre-treatment. Increase vortex time.

-

-

Issue: High Backpressure during Loading.

-

Cause: Plasma proteins clogging the frit.

-

Solution: Centrifuge the plasma sample at 10,000 rpm for 5 minutes before aliquoting to remove particulates.

-

References

-

Identification of glyburide metabolites formed by hep

- Source: NIH / Biochemical Pharmacology

-

Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide.

- Source: NIH / Journal of Pharmaceutical and Biomedical Analysis

-

Metabolic profile of glyburide in human liver microsomes using LC-DAD-Q-TRAP-MS/MS.

- Source: Wiley Online Library / Biomedical Chrom

-

Solid Phase Extraction (SPE)

- Source: Thermo Fisher Scientific

Sources

Application Notes and Protocols for the Robust Analysis of Sulfonylurea Metabolites

Abstract

The quantitative bioanalysis of sulfonylurea metabolites is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. The inherent complexity of biological matrices such as plasma, urine, and tissue necessitates robust and efficient sample preparation to ensure accurate and reproducible results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview and detailed protocols for the three principal sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We delve into the mechanistic basis for each technique, offering field-proven insights to guide method development, optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated methods for sulfonylurea metabolite assays.

Introduction: The Analytical Imperative for Sulfonylurea Metabolites

Sulfonylureas are a class of oral hypoglycemic agents widely prescribed for the management of type 2 diabetes mellitus.[1] Following administration, these parent compounds undergo extensive metabolism, primarily hepatic, resulting in metabolites that are generally more polar than the parent drug. For instance, glimepiride is metabolized by CYP2C9 to a hydroxymethyl derivative (M1), which is further oxidized to a carboxylic acid derivative (M2).[2] Similarly, glibenclamide (glyburide) is metabolized to active hydroxylated metabolites.[3]

The analytical challenge lies in the accurate quantification of these metabolites, which often circulate at low concentrations, in the presence of a vast excess of endogenous matrix components like proteins, lipids, and salts.[4] A well-designed sample preparation strategy is paramount as it directly impacts:

-

Sensitivity: By concentrating the analyte and removing interfering substances.

-

Accuracy and Precision: By ensuring consistent and high recovery of the analyte.

-

Method Robustness: By minimizing matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[5]

-

Instrument Longevity: By protecting the analytical column and mass spectrometer from contamination.[6]

This guide will navigate the theoretical and practical considerations for selecting and implementing the most appropriate sample preparation technique for your analytical needs.

Foundational Principles: Choosing Your Extraction Strategy

The choice between SPE, LLE, and PPT is not arbitrary; it is dictated by the physicochemical properties of the target metabolites, the nature of the biological matrix, the required limit of quantification (LOQ), and throughput demands.

Analyte and Matrix Considerations

-

Analyte Polarity: Sulfonylurea metabolites are typically more polar than their parent drugs due to the introduction of hydroxyl or carboxyl groups. This increased polarity is a key factor in method design.

-

Physicochemical Properties: Sulfonylureas are weak acids. For example, glibenclamide has a pKa of 5.3.[7] This property is crucial for developing selective LLE and ion-exchange SPE methods, as the charge state of the analyte can be manipulated by adjusting the sample pH.[8]

-

Biological Matrix: Plasma and serum are protein-rich, necessitating protein removal.[9] Urine is a less complex matrix in terms of protein but can have high salt content.[10] Tissue samples require an initial homogenization step to release the analytes from the cellular environment.[11][12]

A Comparative Overview of Core Techniques

Each technique offers a unique balance of selectivity, recovery, throughput, and cost. The optimal choice is often a compromise based on the specific goals of the assay.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal by organic solvent or acid. | Partitioning of analyte between two immiscible liquid phases based on relative solubility. | Partitioning of analyte between a solid sorbent and a liquid mobile phase. |

| Selectivity | Low | Moderate | High |

| Analyte Concentration | No (results in dilution) | Yes | Yes |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Typical Recovery | Variable, risk of co-precipitation. Generally >75% for some methods.[13] | Generally 75-90%.[14] | High and reproducible, often >85%.[15][16] |

| Matrix Effect Reduction | Low (removes proteins but leaves phospholipids and salts).[4] | Moderate (removes proteins and some phospholipids). | High (removes proteins, salts, and most phospholipids).[4] |

| Automation Potential | High | Moderate | High |

In-Depth Protocols and Methodologies

This section provides detailed, step-by-step protocols for each of the three major sample preparation techniques. The causality behind key experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is the simplest and fastest method, making it ideal for early-stage discovery and high-throughput screening.[9][17] The principle involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which reduces the protein solubility and causes them to precipitate.[9][18]

Causality Corner: Acetonitrile vs. Methanol Acetonitrile (ACN) is generally preferred as it tends to produce a cleaner supernatant and more complete protein removal compared to methanol.[19] Methanol may be a better choice for very polar metabolites as it has a higher polarity, potentially keeping them in solution more effectively. A 1:2 or 1:3 ratio of sample to ACN is common.[20]

-

Aliquoting: Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add the internal standard solution (e.g., a stable isotope-labeled version of the analyte) to each sample. The volume should be minimal (e.g., 5-10 µL) to avoid altering the precipitation conditions.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

-

Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[20]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]

-

Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Classic Approach to Cleaner Samples

LLE provides cleaner extracts than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind highly polar matrix components like salts and some phospholipids in the aqueous phase.[8] The efficiency of LLE is governed by the analyte's partition coefficient (LogP) and its ionization state, which can be controlled by pH adjustment.

Causality Corner: The Role of pH Since sulfonylureas and their metabolites are weak acids, adjusting the sample pH to be at least 2 units below their pKa will neutralize them, making them less water-soluble and more amenable to extraction into an organic solvent.[8] For a sulfonylurea with a pKa of ~5.3, acidifying the sample to pH 3-3.5 is a common and effective strategy.[17]

-

Aliquoting and pH Adjustment: Pipette 500 µL of urine into a glass tube. Add 50 µL of 1M formic acid to acidify the sample to approximately pH 3-4.

-

Internal Standard (IS) Spiking: Add the internal standard solution.

-

Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane/isopropanol 90:10 v/v). The choice of solvent is critical; it should be immiscible with water and have a good affinity for the analyte.[21]

-

Extraction: Cap the tube and vortex vigorously for 2-5 minutes. Alternatively, use a mechanical shaker for 15-20 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to facilitate a clean separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of mobile phase, vortex to dissolve, and transfer to an autosampler vial for analysis.

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Purity and Recovery

SPE offers the highest degree of selectivity and is capable of producing the cleanest extracts, making it the preferred method for assays requiring the lowest limits of quantification.[22] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix interferences are washed away.

Causality Corner: Sorbent Selection The choice of SPE sorbent is critical and depends on the interaction mechanism.[23]

-

Reversed-Phase (e.g., C18, Polymeric): Retains non-polar to moderately polar compounds from a polar matrix via hydrophobic interactions. This is a common choice for sulfonylureas and their less polar metabolites.[15]

-

Mixed-Mode (e.g., Reversed-Phase + Ion Exchange): These sorbents offer dual retention mechanisms (e.g., hydrophobic and anionic). They are highly selective for acidic drugs like sulfonylureas, allowing for rigorous wash steps that result in exceptionally clean extracts.

This protocol is based on a reversed-phase mechanism using a polymeric sorbent (e.g., Oasis HLB).

-

Sample Pre-treatment: To disrupt the high protein binding of sulfonylureas (>99%), it is crucial to pre-treat the plasma sample.[15] Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water or 0.4% trifluoroacetic acid.[15][16] Vortex and let stand for 5 minutes. This acidifies the sample and releases the drug from plasma proteins. Add the internal standard.

-

Sorbent Conditioning: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) by passing 1 mL of methanol through it.

-

Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to dry out before loading the sample.

-

Sample Loading: Load the pre-treated sample onto the cartridge. A slow, consistent flow rate (e.g., 1 mL/min) is crucial for efficient retention.

-

Wash Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts.

-

Wash Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of a moderately non-polar solvent (e.g., 20-40% methanol in water). This step is optimized to remove less polar interferences without eluting the analytes of interest.

-

Elution: Elute the analytes with 1 mL of a strong organic solvent, such as methanol or acetonitrile, often with a small amount of acid or base to ensure the analyte is in the optimal state for elution. For sulfonylureas, 0.1% formic acid in acetonitrile/methanol is effective.[16]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Caption: A typical workflow for solid-phase extraction.

Special Considerations for Tissue Samples

Analysis of sulfonylurea metabolites in tissues (e.g., liver) requires an initial homogenization step to disrupt the tissue structure and release the analytes.[17]

-

Homogenization: Weigh a portion of the tissue (e.g., 50-100 mg) and place it in a homogenizer tube with beads.[12][24] Add a suitable homogenization buffer (e.g., ice-cold phosphate-buffered saline or an organic solvent mixture like methanol/water) at a ratio of approximately 3-5 volumes of buffer to the tissue weight.[11][24] Homogenize until a uniform suspension is achieved.

-

Extraction: The resulting homogenate can then be treated as a liquid sample and processed using PPT, LLE, or SPE. For PPT, adding a large volume of acetonitrile is common. For LLE or SPE, the homogenate is typically centrifuged first, and the supernatant is carried forward into the extraction protocol.[17]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A scientifically sound sample preparation protocol must be validated to demonstrate its suitability for the intended purpose.[25] Key validation parameters, as guided by regulatory bodies like the FDA and EMA, include:

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A high and consistent recovery (ideally >80%) is desirable.[26]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[4] It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. The internal standard should track and compensate for any matrix effects.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.

Troubleshooting Common Issues

| Problem | Technique | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | SPE | - Inappropriate sorbent choice- Sample pH not optimized for retention- Elution solvent too weak- Sorbent bed dried out before loading | - Re-evaluate sorbent chemistry (e.g., try mixed-mode).[27]- Adjust sample pH to ensure analyte is in the correct charge state for retention.[18]- Increase organic strength or add a modifier (acid/base) to the elution solvent.[28]- Ensure sorbent remains wetted after equilibration. |

| LLE | - Extraction solvent polarity mismatched with analyte- Sample pH not optimized for partitioning- Insufficient mixing/extraction time | - Select a solvent with a polarity closer to that of the analyte.[1]- Acidify the sample to neutralize the acidic metabolites.[8]- Increase vortexing/shaking time. | |

| PPT | - Analyte co-precipitated with proteins- Incomplete protein precipitation | - Try a different precipitation solvent (e.g., methanol instead of ACN).- Ensure a sufficient volume of organic solvent is used (at least 3:1 ratio).[9] | |

| High Matrix Effects (Ion Suppression) | All | - Insufficient removal of phospholipids or salts | - Switch from PPT to LLE or SPE for cleaner extracts.[4]- In SPE, add a more rigorous wash step.[29]- Optimize chromatography to separate the analyte from the suppression zone.[5] |

| Emulsion Formation | LLE | - High concentration of lipids or proteins in the sample- Vigorous shaking | - Centrifuge at a higher speed for a longer duration.- Add salt (salting out) to the aqueous layer.- Use a gentle rocking motion instead of vigorous vortexing. |

| Inconsistent Results | All | - Inconsistent sample handling/timing- Pipetting errors- Analyte instability during processing | - Use a standardized, timed protocol for all samples.- Calibrate pipettes regularly.- Keep samples on ice and process them promptly. Evaluate freeze-thaw and bench-top stability during validation.[16] |

Conclusion

The successful quantification of sulfonylurea metabolites is critically dependent on the selection and meticulous execution of an appropriate sample preparation strategy. Protein precipitation offers speed and simplicity, making it suitable for high-throughput applications where the highest sensitivity is not required. Liquid-liquid extraction provides a cleaner sample with the potential for analyte concentration. For the most demanding assays requiring maximum purity, sensitivity, and reproducibility, solid-phase extraction remains the gold standard. By understanding the fundamental principles of each technique and the specific physicochemical properties of the target metabolites, researchers can develop and validate robust methods that yield high-quality, reliable data for pivotal decision-making in drug development and clinical research.

References

-

El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2020). LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in. AKJournals. Available at: [Link]

-

Sankar, G., N, A., & N, K. (2011). Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study. PMC. Available at: [Link]

-

Kar, A., & Sa, B. (2010). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

-

Kondratova, Y. A., & Zayceva, E. V. (2016). Methodology of Gliclazide Detection in Biological Samples. ResearchGate. Available at: [Link]

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.. Available at: [Link]

-

Burla, B., Acali, S., & Kofeler, H. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Glibenclamide. PubChem. Available at: [Link]

-

Srinivas, N., Narasu, L., & Shankar, B. (2009). Determination of glimepiride in human plasma by LC-MS-MS. ResearchGate. Available at: [Link]

-

K-Jhil Scientific. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]

-

Ali, A., & Hasan, M. (2015). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. ResearchGate. Available at: [Link]

-

ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?. News - Blogs. Available at: [Link]

-

LCGC International. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

-

CHROMacademy. (n.d.). Solving Recovery Problems in Solid-Phase Extraction. LCGC International. Available at: [Link]

-

Magni, F., Marazzini, L., Pereira, S., Monti, L., & Galli Kienle, M. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. PubMed. Available at: [Link]

-

ALWSCI. (2025). The Reason of Poor Sample Recovery When Using SPE. News. Available at: [Link]

-

Sisu@UT. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Available at: [Link]

-

Guedes, J., & Sousa, J. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available at: [Link]

-

AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

-

Nagana, G., & S, S. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. PMC. Available at: [Link]

-

De Boever, E., & Deceuninck, Y. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Steps depicting liver extraction and homogenization (A and B)... Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of Glibenclamide brands. Available at: [Link]

-

Brain Tumour Research Campaign. (n.d.). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. Available at: [Link]

-

Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]

-

Analytics-Shop. (n.d.). Selecting the sorbent for solid phase extraction. Available at: [Link]

-

Castillo, L., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]

-

PubMed Central. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Available at: [Link]

-

LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

-

Laboratory Supply Network. (n.d.). Homogenization of Liver Tissue. Available at: [Link]

-

Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

-

Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. Available at: [Link]

-

Scientific Instrument Services. (2009). Protocol for Hepatic (Liver) Tissue Homogenization in the Bullet Blender. Available at: [Link]

-

Chromatography Today. (2017). Ion Suppression from HPLC Columns. Available at: [Link]

-

ResearchGate. (n.d.). Simultaneous determination of glipizide and its four hydroxylated metabolites in human urine using LC–MS/MS and its application in urinary phenotype study. Available at: [Link]

-

Jönsson, A., et al. (2001). Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes. PubMed. Available at: [Link]

-

Kim, H., et al. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. PubMed. Available at: [Link]

-

University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Available at: [Link]

-

Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]

-

Shostopal, M. V. (n.d.). DEVELOPMENT OF METHODS FOR ISOLATION OF GLYCLAZIDE. FROM URINE SOLID-PHASE EXTRACTION METHOD. National University of Pharmacy, Kharkiv, Ukraine. Available at: [Link]

-

Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Available at: [Link]

-

Shazly, G. A., & Mahrous, G. M. (2014). Assessment of the Physicochemical Properties and In Vitro Dissolution of Glibenclamide Tablets Marketed in Saudi Arabia. ResearchGate. Available at: [Link]

-

Want, E. J., et al. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

-

Burla, B., et al. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver. PubMed. Available at: [Link]

-

Donia, A. M., et al. (n.d.). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. International Journal of Pharmaceutical Research. Available at: [Link]

-

Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]

-

Jönsson, A., et al. (2002). Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics. PubMed. Available at: [Link]

Sources

- 1. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 6. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. sepscience.com [sepscience.com]

- 11. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labsup.net [labsup.net]

- 13. btrc-charity.org [btrc-charity.org]

- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.isciii.es [scielo.isciii.es]

- 18. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]

- 19. masspec.scripps.edu [masspec.scripps.edu]

- 20. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2. Apparatus and Technique [chem.ualberta.ca]

- 22. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 24. sisweb.com [sisweb.com]

- 25. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. welch-us.com [welch-us.com]

- 29. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: Determination of Plasma Protein Binding of cis-3-hydroxyglyburide using Equilibrium Dialysis

Introduction: The Critical Role of Protein Binding for Active Metabolites

In drug development, understanding the pharmacokinetic profile of a compound is paramount to predicting its efficacy and safety. While the properties of the parent drug are extensively studied, its metabolites, particularly those that are pharmacologically active, warrant equally rigorous investigation. cis-3-hydroxyglyburide is a major active metabolite of the widely-used anti-diabetic drug, glyburide. The parent drug is known to be highly bound to plasma proteins (>98%). The extent to which cis-3-hydroxyglyburide binds to plasma proteins has significant implications for its disposition in the body.

Plasma protein binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[1][2] It is the unbound, or "free," fraction of the drug that is available to diffuse across membranes, interact with therapeutic targets, and be eliminated from the body.[3] Consequently, a high degree of protein binding can influence the metabolite's volume of distribution, clearance, and potential for drug-drug interactions.[1][3][4] This application note provides a detailed protocol for the determination of the plasma protein binding of cis-3-hydroxyglyburide using the "gold standard" method of equilibrium dialysis, followed by quantification with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Principle of Equilibrium Dialysis

Equilibrium dialysis is a robust and widely accepted method for determining the unbound fraction of a compound in plasma.[5][6][7] The technique relies on the diffusion of the unbound small molecule across a semi-permeable membrane that separates a plasma-containing compartment from a protein-free buffer compartment. The membrane's molecular weight cutoff (MWCO) is selected to retain large plasma proteins while allowing the smaller, unbound drug to pass freely.

The system is incubated until the concentration of the unbound compound reaches equilibrium between the two compartments. At this point, the concentration of the compound in the buffer chamber is equal to the unbound concentration in the plasma chamber. By measuring the compound's concentration in both chambers, the fraction of unbound drug (fu) and the percentage of protein binding can be accurately calculated.

Experimental Design and Workflow

A successful protein binding study is a self-validating system. This protocol incorporates several key experiments to ensure the accuracy and reliability of the final results, including determination of equilibrium time, assessment of compound stability, and evaluation of non-specific binding.

Figure 1. Experimental workflow for determining plasma protein binding.

Materials and Equipment

| Reagents | Equipment |

| cis-3-hydroxyglyburide | Rapid Equilibrium Dialysis (RED) Device Plate and Inserts (e.g., Thermo Scientific™) |

| Human Plasma (pooled, K2-EDTA anticoagulant) | Incubator shaker capable of maintaining 37°C |

| Phosphate Buffered Saline (PBS), pH 7.4 | 96-well collection plates |

| Acetonitrile (LC-MS grade) | Pipettes and multichannel pipettes |

| Formic Acid (LC-MS grade) | Plate sealer |

| Warfarin (for control) | LC-MS/MS System |

| Deionized Water | - |

Detailed Protocols

Protocol 1: Preliminary Assessments (Equilibrium Time, Stability, and Non-Specific Binding)

Causality: Before determining the final protein binding value, it is crucial to establish the optimal assay conditions and identify potential sources of error.[8] Incubation time must be sufficient to reach equilibrium.[9] The compound must be stable at 37°C for the duration of the experiment. Non-specific binding (NSB) to the dialysis device can artificially lower the measured unbound concentration, so it must be quantified.[10]

1.1. Time to Equilibrium Determination:

-

Prepare a solution of 1 µM cis-3-hydroxyglyburide in human plasma.

-

Add 200 µL of the plasma solution to the sample chambers of the RED device inserts.

-